2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one
CAS No.: 106538-35-6
Cat. No.: VC20800316
Molecular Formula: C14H9Br2N3O
Molecular Weight: 395.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106538-35-6 |
|---|---|
| Molecular Formula | C14H9Br2N3O |
| Molecular Weight | 395.05 g/mol |
| IUPAC Name | 2-(2,4-dibromophenyl)-5-phenyl-4H-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20) |
| Standard InChI Key | XZPYNEVOOICIET-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NC(=O)N(N2)C3=C(C=C(C=C3)Br)Br |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=O)N(N2)C3=C(C=C(C=C3)Br)Br |
Introduction
Structural Characteristics and Properties
The compound 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one consists of a five-membered 1,2,4-triazol-3-one heterocyclic core with two key substituents: a 2,4-dibromophenyl group at position N-2 and a phenyl group at position C-5. The molecular structure features three nitrogen atoms in the triazole ring, with a carbonyl group at position 3, forming the triazolone moiety. The two bromine atoms at the ortho and para positions of the N-substituted phenyl ring create an electron-deficient aromatic system due to their electron-withdrawing nature.
Based on analogous structures, this compound likely demonstrates characteristics similar to 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one, with modifications due to the halogen substituents. The dibromophenyl group likely confers different electronic properties compared to the dinitrophenyl group, while maintaining similar steric effects. The bromine atoms, being electron-withdrawing but less so than nitro groups, would impact the electron density distribution across the molecule.
Predicted Physical Properties
Synthetic Methodologies
Proposed Synthetic Routes
The synthesis of 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one would likely follow pathways similar to those established for related 1,2,4-triazol-3-one derivatives. Based on the synthesis of analogous compounds, several potential routes can be proposed.
Via Thiosemicarbazide Intermediates
One potential synthetic approach involves the reaction of a substituted thiosemicarbazide with appropriate precursors to form the triazole ring. Drawing from similar syntheses, this could involve:
-
Reaction of 2,4-dibromophenylhydrazine with isothiocyanate derivatives
-
Cyclization of the resulting thiosemicarbazide intermediates under basic conditions
-
Oxidative transformation to the triazolone structure
This approach is supported by evidence from the synthesis of related compounds where "4-substituted thiosemicarbazides with 4-chlorobenzaldehyde gave the corresponding 5-(4-chlorophenyl)-4-substituted-1,2,4-triazolidine-3-thiones" .
Direct Cyclization Method
An alternative synthetic pathway might involve:
-
Condensation of 2,4-dibromophenylhydrazine with suitable precursors such as phenylacetic acid or derivatives
-
Cyclization under controlled conditions to form the triazole ring
-
Oxidation to obtain the target triazolone structure
This method is analogous to the synthesis of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one, which "typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate precursors under controlled conditions".
Chemical Reactivity Profile
Predicted Reaction Patterns
The reactivity of 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one can be predicted based on its structural features and comparison with similar compounds. The compound would likely participate in several types of reactions:
Nucleophilic Substitution Reactions
The bromine atoms at the 2 and 4 positions of the phenyl ring could undergo nucleophilic aromatic substitution reactions, particularly the para-positioned bromine. These sites could react with various nucleophiles, including:
-
Amines to form amino derivatives
-
Alkoxides to form ether derivatives
-
Thiols to form thioether derivatives
Cross-Coupling Reactions
The aryl-bromine bonds present excellent opportunities for transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura coupling with boronic acids/esters
-
Sonogashira coupling with terminal alkynes
-
Buchwald-Hartwig amination with amines
Ring Modifications
The triazolone ring may undergo various transformations:
-
Reduction of the carbonyl group
-
Alkylation at nitrogen positions
-
Ring-opening reactions under harsh conditions
These predicted reactions are consistent with the known chemistry of related compounds, as seen in the reactivity patterns of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one, which undergoes "various chemical reactions, including oxidation, reduction, and substitution".
The presence of bromine atoms may create interesting crystal packing effects through halogen bonding, which could differ from those observed in compounds with other substituents.
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| 1,2,4-triazol-3-one core | Base scaffold for various pharmacological activities |
| 2,4-Dibromophenyl group | Enhanced lipophilicity; potential for halogen bonding with biological targets |
| Phenyl at C-5 position | Hydrophobic interactions with receptor binding pockets |
| Carbonyl at position 3 | Hydrogen bond acceptor for target binding |
Spectroscopic Characterization
Predicted Spectral Properties
Based on the structural features of 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one, the following spectroscopic characteristics can be anticipated:
NMR Spectroscopy
¹H NMR: Expected significant signals would include:
-
Aromatic protons of the dibromophenyl group (3H, complex pattern due to the asymmetric substitution)
-
Aromatic protons of the phenyl group at C-5 (5H, multiplet)
-
Potential N-H proton if present (broad singlet, potentially exchangeable with D₂O)
¹³C NMR: Characteristic carbon signals would include:
-
Carbonyl carbon (C=O) at approximately 160-165 ppm
-
Triazole ring carbons at approximately 145-155 ppm
-
Aromatic carbons from both phenyl rings at 120-140 ppm
-
Carbon-bromine signals at approximately 115-125 ppm (shifted upfield compared to unsubstituted carbons)
IR Spectroscopy
Key absorption bands would likely include:
-
C=O stretching at approximately 1690-1710 cm⁻¹
-
C=N stretching at approximately 1600-1620 cm⁻¹
-
Aromatic C=C stretching at approximately 1450-1500 cm⁻¹
-
C-Br stretching at approximately 650-750 cm⁻¹
Mass Spectrometry
The mass spectrum would likely show:
-
Molecular ion peaks showing characteristic bromine isotope patterns (M, M+2, M+4 with approximate relative intensities of 1:2:1 due to the two bromine atoms)
-
Fragment ions corresponding to the loss of bromine atoms
-
Fragmentation of the triazolone ring
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Comparing 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one with structurally related compounds provides insights into its unique properties and potential applications.
The dibromophenyl substitution in our target compound introduces distinct electronic and steric effects compared to other substituents. Bromine atoms, being larger than fluorine or chlorine, create different spatial arrangements and electronic distributions that may influence binding to biological targets and chemical reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume